5,7-Dichlor-4-nitro-2,1,3-Benzoxadiazol

Übersicht

Beschreibung

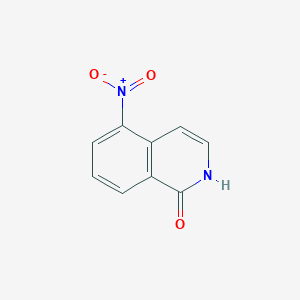

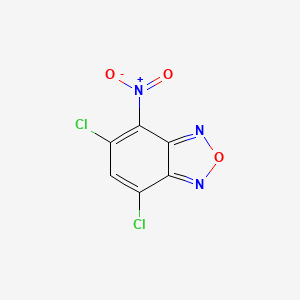

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6HCl2N3O3 . It has an average mass of 250.062 Da and a monoisotopic mass of 248.916656 Da .

Molecular Structure Analysis

The molecular and crystal structures of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and products of its reactions with hexamethyleneimine and dimethylamine were established by X-ray diffraction analysis . The molecular structures and the systems of hydrogen bonds in the crystals of these compounds are discussed .Chemical Reactions Analysis

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is a poorly studied electrophile . The only data on the relative mobilities of the chlorine atoms were obtained when using the compound in the synthesis of a 5-azido-7-chloro-4-nitro derivative . It was found that both chlorine atoms in the compound can be replaced in its reactions with amines .Physical And Chemical Properties Analysis

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole has a molecular formula of C6HCl2N3O3, an average mass of 250.062 Da, and a monoisotopic mass of 248.916656 Da .Wissenschaftliche Forschungsanwendungen

Biochemie: Fluoreszenzmarkierung

In der Biochemie wird 5,7-Dichlor-4-nitro-2,1,3-Benzoxadiazol als hochempfindliches chromogenes und fluorogenes Reagenz eingesetzt. Es ist besonders nützlich für die Markierung von Aminosäuren und niedermolekularen Aminen in der chromatographischen Analyse . Diese Verbindung ist entscheidend für die Herstellung fluoreszierender Phospholipidderivate, die für die Untersuchung der Zellmembrandynamik und Proteininteraktionen innerhalb der Zelle unerlässlich sind.

Pharmakologie: Enzyminhibition

Pharmakologisch dient diese Verbindung als Enzyminhibitor. Sie wurde als Fangmittel für Cysteinsulfenyl Säure verwendet, die eine Rolle bei der Regulation der Enzymfunktion und Signalwegen spielt. Diese Anwendung ist bedeutsam für die Entwicklung von Therapeutika und die Untersuchung zellulärer Prozesse .

Umweltwissenschaften: Nachweis von Schadstoffen

In den Umweltwissenschaften wird this compound zum selektiven Nachweis von Schadstoffen wie p-Phenylendiamin eingesetzt. Die Verbindung bildet einen Hybrid mit Kohlenstoffpunkten, was zu einem System führt, das bestimmte Substanzen mit hoher Empfindlichkeit nachweisen kann, was für die Überwachung von Umweltverschmutzern unerlässlich ist .

Analytische Chemie: Chromatographie

Analytische Chemiker verwenden this compound aufgrund seiner hohen Empfindlichkeit in der chromatographischen Analyse. Es wird zur Herstellung von Derivaten verwendet, die leicht nachgewiesen und quantifiziert werden können, was eine robuste Methode zur Analyse komplexer Gemische in verschiedenen Proben bietet .

Materialwissenschaften: Fluoreszierende Materialien

In den Materialwissenschaften wird die Fähigkeit der Verbindung, als fluoreszierendes Reagenz zu fungieren, genutzt, um freie Sulfhydryle und N-Termini in Proteinen zu markieren. Diese Anwendung ist entscheidend für die Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften, die in Technologie und Forschung eingesetzt werden können .

Chemieingenieurwesen: Synthese von Funktionsmaterialien

Chemieingenieure verwenden this compound bei der Synthese von Funktionsmaterialien. Ihre Reaktionen mit sekundären Aminen zum Beispiel werden untersucht, um neue Verbindungen mit potenziellen Anwendungen bei der Entwicklung von industriellen Katalysatoren und neuartigen Fertigungsprozessen zu schaffen .

Biochemische Analyse

Biochemical Properties

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. For instance, it has been observed to interact with cysteine residues in enzymes, resulting in the formation of stable adducts that can modulate enzyme activity . Additionally, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can act as a fluorescent probe, allowing researchers to study protein-ligand interactions and enzyme kinetics in real-time .

Cellular Effects

The effects of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events . This compound can also affect gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes . Furthermore, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions . For instance, it can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can act as an allosteric modulator, binding to sites other than the active site of enzymes or receptors and inducing conformational changes that affect their activity . These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can also have biological activity, potentially leading to long-term effects on cellular function . In in vitro and in vivo studies, the temporal effects of this compound can be monitored by measuring changes in enzyme activity, gene expression, and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can exhibit toxic effects, such as oxidative stress, DNA damage, and apoptosis . The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of this compound in experimental settings .

Metabolic Pathways

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as kinases and dehydrogenases, leading to changes in metabolic flux and metabolite levels . Additionally, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can be metabolized by cellular enzymes, resulting in the formation of reactive intermediates that can further modulate cellular metabolism .

Transport and Distribution

The transport and distribution of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and distribution within cells .

Subcellular Localization

The subcellular localization of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole within cells . The subcellular localization of this compound can have significant implications for its biological activity and function .

Eigenschaften

IUPAC Name |

5,7-dichloro-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2N3O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVFVTLATGCDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342129 | |

| Record name | 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15944-78-2 | |

| Record name | 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and its derivatives based on the provided research?

A1: The research paper focuses on the molecular and crystal structures of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and its reaction products with secondary amines []. While the abstract doesn't provide specific spectroscopic data, it highlights that the paper delves into the structural details of these compounds. This likely includes bond lengths, bond angles, and spatial arrangement of atoms, obtained through techniques like X-ray crystallography. Understanding these structural details can be crucial for comprehending the reactivity and potential applications of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)